2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and a sulfanyl linkage
Preparation Methods
The synthesis of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the phenyl group and the sulfanyl linkage. The final step involves the attachment of the phenoxyethyl group to the acetamide moiety. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Scientific Research Applications
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Pharmacology: Studies focus on its interaction with biological targets and its potential therapeutic effects.
Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The triazole ring and the phenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(trifluoromethyl)acetamide Compared to these compounds, 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide is unique due to its specific phenoxyethyl group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-24-18(14-7-9-15(20)10-8-14)22-23-19(24)27-13-17(25)21-11-12-26-16-5-3-2-4-6-16/h2-10H,11-13,20H2,1H3,(H,21,25) |
InChI Key |
ZNMFOUNKLPVUJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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